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Compound of Interest

Compound Name: Targinact

Cat. No.: B1245342

This technical support center provides researchers, scientists, and drug development
professionals with essential information for the safe and effective use of Targinact (prolonged-
release oxycodone/naloxone) in elderly research subjects. The following troubleshooting
guides, frequently asked questions (FAQs), and detailed protocols are designed to address
specific issues that may be encountered during experimental studies.

Frequently Asked questions (FAQS)

Q1: What is the recommended starting dose of Targinact for opioid-naive elderly patients?

Al: For opioid-naive elderly patients, the usual starting dose is 10 mg/5 mg of oxycodone
hydrochloride/naloxone hydrochloride administered at 12-hourly intervals.[1][2] To facilitate
dose titration, lower strengths such as 5 mg/2.5 mg may also be considered for initiating
therapy and for individual dose adjustments.[1] In elderly patients who are infirm or debilitated,
it is recommended to reduce the usual starting dose by one-third to one-half.[3][4]

Q2: How should the dose of Targinact be titrated in elderly subjects?

A2: Dose adjustments should be made cautiously, typically every 1-2 days, in increments of 5
mg/2.5 mg of oxycodone/naloxone twice daily.[1][2] The primary goal of titration is to establish
a patient-specific dose that maintains adequate analgesia while minimizing the need for rescue
medication.[1][2]
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Q3: What are the most common adverse effects of Targinact in the elderly?

A3: As with other opioids, common adverse effects in elderly patients may include drowsiness,
dizziness, nausea, and vomiting.[5][6] Due to the naloxone component, diarrhea can also
occur, particularly at the beginning of treatment.[3] While Targinact is designed to mitigate
opioid-induced constipation, it is still a potential side effect that requires monitoring.

Q4: Are there pharmacokinetic differences for Targinact in elderly versus younger adult
subjects?

A4: Yes, studies have shown that plasma concentrations of both oxycodone and naloxone are
elevated in elderly patients compared to younger adults.[1] Specifically, the mean exposure
(AUC) to oxycodone has been reported to be approximately 18% greater in the elderly.[3]
These age-related pharmacokinetic changes may necessitate more cautious dosing and
monitoring in the geriatric population.[7]

Q5: How does Targinact's efficacy in elderly patients compare to other opioids?

A5: Clinical trials have demonstrated that the analgesic efficacy of Targinact is equivalent to
prolonged-release oxycodone formulations.[1] Studies focusing on elderly populations have
shown that low-dose Targinact can provide significant pain relief and improve quality of life in
older patients with chronic pain.[5][8][9]

Troubleshooting Guide
Problem: Subject is experiencing excessive sedation.
e Assessment:

o Monitor the subject's sedation level using a standardized scale such as the Pasero Opioid-
Induced Sedation Scale (POSS) or a simple numeric rating scale (O=wide awake,
3=difficult to rouse).[10][11]

o Assess respiratory rate and oxygen saturation (SpO2) via pulse oximetry.[12][13][14]

o Review concomitant medications for other central nervous system depressants (e.g.,
benzodiazepines, gabapentinoids).
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e Management:

o If the sedation score is 2 (easy to rouse but unable to remain awake), withhold the next
dose of Targinact and reduce subsequent doses.[10]

o If the sedation score is 3 (difficult to rouse), immediately attempt to rouse the subject,
withhold all opioids, and be prepared to administer naloxone if respiratory depression is
suspected.

o Consider a dose reduction of 25-50% for subsequent administrations once the subject is
stable.[15]

Problem: Subject reports persistent nausea and/or vomiting.
e Assessment:

o Evaluate the timing and severity of nausea and vomiting in relation to Targinact
administration.

o Assess for other potential causes, such as concomitant medications or gastrointestinal
iIssues.

o Rule out constipation as a contributing factor, as it can lead to nausea.[16]
¢ Management:

o Consider the prophylactic use of an antiemetic, particularly during the initiation of
Targinact therapy.[17][18]

o Metoclopramide may be effective for opioid-induced nausea by increasing gastrointestinal
motility.[16]

o If nausea persists, an opioid rotation to a different analgesic may be considered.[16][19]
Problem: Subject develops diarrhea.

e Assessment:
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o Diarrhea may be an effect of the naloxone component of Targinact, especially upon
initiation of treatment.[3]

o Assess the frequency and severity of diarrhea.

o Rule out other causes of diarrhea, such as infection or other medications.

e Management:
o Diarrhea is often transient and may resolve with continued treatment.
o Ensure the subject maintains adequate hydration.

o If diarrhea is severe or persistent, a dose reduction or discontinuation of Targinact may be
necessary.

Data Summary

Table 1: Adverse Events in Elderly Patients Treated with Oxycodone/Naloxone (OXN-PR)

Frequency in Elderly
Adverse Event . Reference
Patients (%)

) Leading to discontinuation in
Drowsiness _ _ [5]
1.9% of patients in one study.

Low incidence (1%) in a
Dry Mouth ) [5]
pooled analysis.

- Common opioid-related side
Nausea and Vomiting [5][6]
effects.

o Significantly improved
Constipation [6]
compared to oxycodone alone.

Table 2: Efficacy of Low-Dose Oxycodone/Naloxone (OXN-PR) in Elderly Patients (=70 years)
with Chronic Pain
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Efficacy Outcome Result Reference
Pain Intensity Reduction Achieved by 71.7% of patients ]
(=30%) after 4 weeks.

Reduced from 7.1 to a final
Mean Pain Intensity (NRS) score reflecting a 66.7% [9]
reduction at 60 days.

Mean decrease of -28.2 from
Bowel Function Index (BFI) baseline to 60 days, indicating [9]

improved bowel function.

) ) Significant improvements
Quality of Life [5]
noted.

Detailed Experimental Protocols
Protocol 1: Assessment of Analgesic Efficacy

e Pain Assessment Tools:

o For cognitively intact elderly subjects, use the Numeric Rating Scale (NRS), where 0 is "no
pain” and 10 is "the worst pain imaginable".[20][21]

o For subjects with mild to moderate cognitive impairment, the Faces Pain Scale-Revised
(FPS-R) is a suitable alternative.[20][21]

o For subjects with advanced dementia or inability to self-report, use an observational scale
such as the Pain Assessment in Advanced Dementia (PAINAD) scale.[22][23] The
PAINAD scale assesses five behaviors: breathing, negative vocalization, facial expression,
body language, and consolability, with scores ranging from 0 to 10.[23]

e Assessment Schedule:
o Conduct a baseline pain assessment prior to the first dose of Targinact.

o Perform subsequent pain assessments at regular intervals (e.g., 1, 2, 4, 8, and 12 hours
post-dose) and before the administration of each subsequent dose.
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o Record the use of any rescue medication for breakthrough pain.

Protocol 2: Assessment of Bowel Function

e Assessment Tool:

o Utilize the Bowel Function Index (BFI), a validated, clinician-administered tool specifically
for opioid-induced constipation.[24][25][26][27]

e BFI Questionnaire:

o The BFI consists of three questions rated on a numerical analog scale from 0 to 100,
where 0 represents no difficulty and 100 represents severe difficulty.[24][27][28]

1. "How easy was it to have a bowel movement in the last 7 days?"
2. "What is your feeling of incomplete bowel evacuation in the last 7 days?"
3. "What is your personal judgment of constipation in the last 7 days?"
e Scoring:
o The BFI score is the average of the three individual item scores.[24]

o A change in the BFI score of 212 points is considered clinically meaningful.[24][27] A BFI
score of <30 is generally indicative of normal bowel function.[24]

o Assessment Schedule:
o Administer the BFI at baseline before initiating Targinact.

o Repeat the BFI assessment at regular follow-up visits (e.g., weekly for the first month,
then monthly).

Protocol 3: Monitoring for Respiratory Depression and
Sedation

e Sedation Monitoring:
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o Use a standardized sedation scale at regular intervals, especially after dose initiation and
titration. A common scale is:[10]

0 = Wide awake

1 = Easy to rouse

2 = Easy to rouse but unable to remain awake

3 = Difficult to rouse

o Aim to maintain a sedation score of less than 2.[10]
o Respiratory Monitoring:
o Monitor respiratory rate and oxygen saturation (SpO2) using pulse oximetry.[12][13]

o For high-risk patients, consider continuous capnography to monitor end-tidal carbon
dioxide (EtCO2) for a more sensitive measure of respiratory depression.[14][29][30]

o Arespiratory depression event may be defined as a respiratory rate <5 breaths/min, SpO2
<85%, or EtCO2 <15 or 260 mm Hg for >3 minutes, or an apnea episode lasting >30
seconds.[29]

e Monitoring Frequency:

o Monitor vital signs, including sedation score, respiratory rate, and SpO2, before and at
peak effect after each dose of Targinact, especially during the initial titration phase.

Visualizations

Caption: Mechanism of Action of Targinact (Oxycodone/Naloxone).
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Caption: Experimental Workflow for a Targinact Clinical Trial in Elderly Subjects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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